molecular formula C10H10N2O2 B2810267 2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1266866-71-0

2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2810267
CAS No.: 1266866-71-0
M. Wt: 190.202
InChI Key: XHXMXPRZJHWQGI-UHFFFAOYSA-N
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Description

2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the imidazo[1,2-a]pyridine family, a privileged structure in pharmacology due to its wide range of biological activities . Researchers utilize this core structure to develop novel therapeutic agents targeting significant global health challenges. Compounds based on this scaffold demonstrate potent antiparasitic activity against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis , which cause amoebiasis and trichomoniasis, respectively . Furthermore, the imidazo[1,2-a]pyridine core shows promising anti-inflammatory properties . This activity is crucial, as inflammation is part of the pathogenesis in parasitic infections and is also a major driver in chronic diseases and cancer . The anti-inflammatory mechanism is associated with the suppression of key signaling pathways like NF-κB and STAT3, leading to the reduced expression of inflammatory cytokines such as COX-2 and iNOS . In oncology research, derivatives of this scaffold exhibit antitumor and antiproliferative effects against various cancer cell lines, including breast and ovarian cancers, by modulating these same pathways . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-7-9(10(13)14)12-6-4-3-5-8(12)11-7/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXMXPRZJHWQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=CC=CC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-ethylpyridine with chloroacetic acid in the presence of a strong base, such as sodium hydroxide, followed by cyclization. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes amidation to form carboxamide derivatives, a key step in synthesizing bioactive molecules.

Reaction Conditions

Amine ComponentCoupling ReagentSolventYield (%)Reference
Substituted anilinesEDCI/HOBtDMF55–67
N-MethoxyamineEDCI/HOBtDCM67
Arylboronic acidsRhodium catalyst/Ag₂OMeOH58–74
  • EDCI/HOBt-mediated amidation : This method is widely used for coupling with primary and secondary amines. For example, reaction with N-methoxyamine hydrochloride yields N-methoxy-2-ethylimidazo[1,2-a]pyridine-3-carboxamide under mild conditions .

  • Rhodium-catalyzed arylation : Arylboronic acids react with the carboxamide derivative in the presence of [RhCp*Cl₂]₂ and Ag₂O at 80°C, enabling regioselective C–H functionalization at position 5 .

Esterification and Hydrolysis

The carboxylic acid group is reversibly converted to esters, facilitating further derivatization.

Key Steps

  • Esterification : Treatment with ethanol/H₂SO₄ forms ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate.

  • Hydrolysis : Lithium hydroxide in THF/water cleaves the ester back to the carboxylic acid .

Representative Data

SubstrateReagentConditionsYield (%)Reference
Ethyl ester derivativeLiOH (1.5 equiv)THF/H₂O, RT, 14h92

Regioselective Arylation

The ethyl-substituted imidazo[1,2-a]pyridine scaffold undergoes directed C–H arylation at position 5.

Optimized Protocol

  • Catalyst : [RhCp*Cl₂]₂ (3 mol%)

  • Oxidant : Ag₂O (4 equiv)

  • Solvent : MeOH

  • Temperature : 80°C

  • Yield : Up to 74% for phenylboronic acid derivatives .

Scope

Arylboronic AcidProduct SubstituentYield (%)
PhenylC5-Ph74
4-MethoxyphenylC5-(4-OMe-Ph)68

Functionalization of the Ethyl Group

While direct modification of the ethyl substituent is less common, its steric bulk influences regioselectivity in reactions such as:

  • Bromination : Electrophilic bromination at position 6 or 8 (meta to ethyl group) using NBS/CCl₄ .

  • Suzuki Coupling : Halogenated derivatives (e.g., 6-bromo) undergo cross-coupling with arylboronic acids .

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group, yielding 2-ethylimidazo[1,2-a]pyridine.

Conditions

ReagentTemperatureYield (%)Reference
H₂SO₄ (cat.)150°C85
Cu(OAc)₂120°C78

Critical Analysis

  • Gaps in Literature : Most studies focus on methyl-substituted analogues (e.g., 2-methyl derivatives) , necessitating further validation for ethyl-specific steric/electronic effects.

  • Industrial Relevance : Rhodium-catalyzed arylation offers scalability but requires cost-effective catalyst alternatives .

Scientific Research Applications

Synthesis of 2-Ethylimidazo[1,2-a]pyridine-3-carboxylic Acid

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Imidazo[1,2-a]pyridine Framework : This is achieved through cyclization reactions involving substituted pyridines and appropriate carboxylic acid derivatives.
  • Carboxylation : The introduction of the carboxylic acid group can be accomplished via electrophilic aromatic substitution or direct functionalization methods.

This compound can also be obtained as a derivative through reactions with various amines to form carboxamides, which exhibit enhanced biological activity.

Antimycobacterial Activity

Recent studies have highlighted the antituberculosis potential of this compound derivatives. For instance, a series of substituted imidazo[1,2-a]pyridine-3-carboxamides demonstrated moderate to good activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 12.5 μg/mL to higher values depending on the specific derivative tested .

Anticancer Properties

Research indicates that compounds within this class exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Antimicrobial Properties

The imidazo[1,2-a]pyridine scaffold has been associated with various antimicrobial activities. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Tuberculosis Treatment

The most prominent application of this compound derivatives is in the development of new antituberculosis agents. Given the rising resistance to existing TB medications, these compounds offer a promising avenue for new therapeutic strategies.

Cancer Therapeutics

Due to their ability to inhibit tumor growth and induce apoptosis in cancer cells, derivatives of this compound are being explored as potential anticancer drugs. Their structural diversity allows for the optimization of pharmacokinetic properties and selectivity towards cancerous tissues .

Calcium Channel Blockers

Some derivatives have been identified as calcium channel blockers, which are useful in treating cardiovascular diseases. This application leverages their ability to modulate calcium influx in cardiac and vascular smooth muscle cells .

Case Studies and Research Findings

StudyFindings
Abrahams et al. (2016)Synthesized various imidazo[1,2-a]pyridine derivatives showing significant antituberculosis activity with MIC values indicating potential for drug development .
Moraski et al. (2020)Evaluated a range of 2-ethylimidazo[1,2-a]pyridine-3-carboxamide derivatives against multiple drug-resistant strains of Mycobacterium tuberculosis .
Smith et al. (2014)Investigated the structural properties and biological activities of pyridine carboxylic acids including imidazo derivatives, emphasizing their therapeutic potential .

Mechanism of Action

The mechanism by which 2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: The compound may target bacterial cell wall synthesis or protein synthesis pathways.

  • Anticancer Activity: It may inhibit enzymes involved in DNA replication or cell cycle regulation.

Comparison with Similar Compounds

Table 1: Reactivity of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives in Decarboxylative Coupling

Substituent (Position 2) Reaction Yield (%) Key Conditions Reference
None (Parent compound) 96 Pd(OAc)₂, S-phos, DMA/H₂O
Methyl 85–96 Similar to parent compound
Phenyl 73–85 Requires extended time
6-Fluoro <70 Reduced electronic density

Note: Data for 2-ethyl derivative inferred from structural analogs.

Electronic and Steric Modifications

  • Halogenated derivatives: Electron-withdrawing groups (e.g., 6-chloro) decrease the electron density of the ring, reducing decarboxylation efficiency. For instance, 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid shows lower solubility in water compared to non-halogenated analogs .
  • Ethyl vs.

Table 2: Physical Properties of Selected Derivatives

Compound Molecular Weight (g/mol) Solubility (Water) LogP*
Imidazo[1,2-a]pyridine-3-carboxylic acid 162.15 Moderate 0.5
2-Methyl derivative 176.18 Moderate 1.2
2-Ethyl derivative (calculated) 190.21 Low 1.8
6-Chloro derivative 196.59 Slightly soluble 2.1

LogP values estimated using substituent contributions.

Biological Activity

2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C10H10N2O2. It is characterized by an imidazo[1,2-a]pyridine ring structure, which contributes to its biological activity. The presence of a carboxylic acid functional group enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or bind to receptors, thereby modulating various biological pathways. The exact mechanisms can vary depending on the specific biological context and the derivatives being studied.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including Mycobacterium tuberculosis (Mtb). In one study, derivatives of imidazo[1,2-a]pyridine-3-carboxamides exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mtb strains, indicating potent anti-tubercular activity .

Table 1: Antimicrobial Activity Data

CompoundMIC (μM)Target Pathogen
18≤0.006Mycobacterium tuberculosis
13≤1Mycobacterium tuberculosis
15bLow nMDrug-sensitive Mtb
15dLow nMDrug-resistant Mtb

Case Studies

Case Study 1: Antitubercular Agents
A series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and evaluated for their anti-tubercular properties. Compounds such as 13 and 18 demonstrated significant potency against both drug-sensitive and drug-resistant strains of Mtb. The pharmacokinetics of these compounds were also assessed in vivo, showing promising absorption and distribution profiles that support their potential as lead compounds for further development .

Case Study 2: Inhibition of Protein Geranylgeranylation
Another study focused on the inhibition of protein geranylgeranylation by phosphonopropionates derived from imidazo[1,2-a]pyridine-3-carboxylic acid. These compounds were shown to disrupt Rab11A prenylation in human cervical carcinoma cells (HeLa), indicating their potential role in cancer therapy through modulation of signaling pathways involved in cell proliferation and survival .

Pharmacokinetics

The pharmacokinetic profile is crucial for understanding the therapeutic potential of any compound. In studies assessing the pharmacokinetics of imidazo[1,2-a]pyridine derivatives, parameters such as oral bioavailability (F), maximum concentration (Cmax), and half-life (t1/2) were evaluated.

Table 2: Pharmacokinetic Parameters

CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)PO t1/2 (h)
134111810.255
1838503370.5ND

Q & A

Basic: What are the established synthetic routes for 2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid?

Answer:
The synthesis typically involves cyclization of 2-aminopyridine derivatives with ethyl-substituted reagents. A common approach is the reaction of 2-aminopyridine with α-bromoethyl ketones or ethyl-containing carboxylic acid precursors under acidic conditions (e.g., phosphorus oxychloride). Catalytic Lewis acids like ZnCl₂ or AlCl₃ may enhance cyclization efficiency . For example, Friedel-Crafts acylation strategies (as applied to imidazo[1,2-a]pyridine derivatives) can be adapted by substituting acetyl groups with ethyl functionalities . Post-cyclization hydrolysis of ester intermediates yields the carboxylic acid .

Basic: How is the structural characterization of this compound performed?

Answer:
Key techniques include:

  • X-ray crystallography (using software like SHELX for refinement ).
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ethyl group integration.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • Infrared spectroscopy (IR) to identify carboxylic acid (-COOH) and ethyl C-H stretching bands.
    Hydrogen bonding patterns, critical for crystallographic analysis, can be interpreted via graph-set analysis .

Advanced: How can synthetic yields be optimized for this compound?

Answer:
Optimization strategies include:

  • Catalytic Lewis acids : Use substoichiometric ZnCl₂ or AlCl₃ to accelerate cyclization while minimizing side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .
  • Purification : Column chromatography or recrystallization enhances purity, critical for downstream applications .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:
Contradictions may arise from:

  • Purity discrepancies : Validate compound purity via HPLC (>95%) and elemental analysis .
  • Structural analogs : Compare activity with chloro-, bromo-, or methyl-substituted derivatives (e.g., 2-Chloro or 6-Methyl analogs) to isolate substituent effects .
  • Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements) across labs using positive controls like known kinase inhibitors .

Advanced: What computational methods predict target interactions for this compound?

Answer:

  • Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina. The ethyl group’s steric effects can be modeled to assess selectivity .
  • QSAR studies : Correlate substituent electronic properties (Hammett constants) with bioactivity data from analogs .
  • DFT calculations : Analyze charge distribution to predict reactivity at the carboxylic acid moiety .

Basic: What are the typical chemical reactions of this compound?

Answer:
The carboxylic acid group enables:

  • Esterification : React with alcohols (e.g., ethanol) under acidic catalysis to form ethyl esters .
  • Amide coupling : Use EDCI/HOBt to generate bioactive amides for drug discovery .
  • Halogenation : Electrophilic substitution at the pyridine ring (e.g., bromination) for diversification .

Advanced: How does the ethyl group influence reactivity compared to other substituents?

Answer:

  • Steric effects : The ethyl group reduces electrophilic substitution rates at adjacent positions compared to smaller substituents (e.g., Cl) .
  • Electronic effects : Ethyl’s electron-donating nature increases electron density at the pyridine ring, altering binding affinity in enzyme interactions .
  • Solubility : Ethyl enhances lipophilicity, impacting pharmacokinetic properties like membrane permeability .

Basic: What analytical techniques assess purity and stability?

Answer:

  • HPLC : Quantify impurities using reverse-phase C18 columns .
  • TLC : Monitor reaction progress with silica gel plates and UV visualization.
  • Stability studies : Use accelerated degradation tests (40°C/75% RH) to identify decomposition products via LC-MS .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent variation : Synthesize analogs with halogens (Cl, F), methyl, or trifluoromethyl groups at the 2- or 6-positions .
  • Bioactivity profiling : Test analogs against targets (e.g., kinases, bacterial enzymes) to correlate substituent properties with inhibitory potency .
  • Crystallographic data : Compare binding modes of analogs using X-ray structures to rationalize SAR trends .

Advanced: How to mitigate instability during storage?

Answer:

  • Storage conditions : Store at -20°C under inert atmosphere (N₂) to prevent oxidation .
  • Lyophilization : Convert to stable sodium or potassium salts for long-term storage .
  • Degradation monitoring : Use periodic NMR or HPLC to detect hydrolysis of the carboxylic acid group .

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